Unraveling the Therapeutic Potential: A Technical Guide to 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and its Link to Melanin-Concentrating Hormone Receptor 1 Antagonism
Unraveling the Therapeutic Potential: A Technical Guide to 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and its Link to Melanin-Concentrating Hormone Receptor 1 Antagonism
For Immediate Release
This technical guide offers an in-depth exploration of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, a heterocyclic compound of significant interest in contemporary drug discovery. While direct pharmacological data on this specific molecule is limited, its pivotal role as a synthetic intermediate for the development of potent Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists provides a compelling narrative for its mechanism of action. This document will elucidate the well-established MCHR1 signaling pathway, detail the compound's contribution to the synthesis of MCHR1 antagonists, and provide robust experimental protocols for researchers seeking to investigate this and similar compounds.
Introduction: The Emerging Significance of a Versatile Scaffold
3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride, a compound featuring both piperidine and pyrrolidine rings, represents a versatile scaffold in medicinal chemistry. The piperidine and pyrrolidine moieties are prevalent in a vast number of biologically active compounds, contributing to a wide array of pharmacological activities, including but not limited to, CNS disorders, inflammation, and infectious diseases[1][2][3][4]. While the intrinsic biological activity of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is not yet fully characterized, its utility as a key building block for MCHR1 antagonists positions it as a compound of high interest for researchers in the field of metabolic disorders[5].
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) Signaling Pathway: A Prime Target for Anti-Obesity Therapeutics
The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain, playing a crucial role in the regulation of energy homeostasis, appetite, and mood[6][7]. The endogenous ligand for MCHR1 is the neuropeptide melanin-concentrating hormone (MCH).
Upon binding of MCH, MCHR1 couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq) to initiate downstream signaling cascades[1][6][8][9].
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Gαi-Mediated Pathway: Activation of the Gαi subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP attenuates the activity of protein kinase A (PKA)[8].
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Gαq-Mediated Pathway: The Gαq pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) cascade[1][10].
The net effect of MCHR1 activation is an increase in food intake and a decrease in energy expenditure, making its antagonism a promising strategy for the treatment of obesity and related metabolic disorders[11][12][13][14].
Caption: MCHR1 Signaling Cascade.
Synthetic Utility: A Gateway to Potent MCH-R1 Antagonists
The primary documented application of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride is its use as a key intermediate in the synthesis of piperidin-4-yl-urea derivatives, a class of potent and selective MCHR1 antagonists[5]. The structural features of the title compound provide a robust scaffold that can be readily modified to generate libraries of compounds for screening and optimization.
A general synthetic route involves the reaction of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride with various isocyanates to yield the corresponding urea derivatives. These derivatives often exhibit high affinity for MCHR1 and can effectively block the downstream signaling pathways initiated by MCH[11][15][16]. The exploration of different substituents on the urea nitrogen allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles[3][15].
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride or its derivatives as MCHR1 antagonists, a series of in vitro assays are essential.
Radioligand Binding Assay for MCHR1
This assay is the gold standard for determining the binding affinity of a test compound to its target receptor[2][4][14][17].
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for MCHR1.
Materials:
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Membrane preparations from cells stably expressing human MCHR1.
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Radioligand, e.g., [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH.
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Test compound (e.g., a derivative of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride).
-
Non-specific binding control (e.g., a high concentration of unlabeled MCH).
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Assay buffer.
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Glass fiber filters.
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Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the MCHR1-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
MCHR1 Functional Antagonist Assay (cAMP Measurement)
This assay determines the ability of a test compound to block the MCH-induced inhibition of cAMP production[18].
Objective: To measure the potency of a test compound as an MCHR1 antagonist.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human MCHR1.
-
MCH (agonist).
-
Forskolin (to stimulate cAMP production).
-
Test compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed the MCHR1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulation: Add a fixed concentration of MCH (typically EC₈₀) and forskolin to the wells.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the MCH-induced response.
Broader Pharmacological Context and Future Directions
The piperidine and pyrrolidine moieties are privileged structures in medicinal chemistry, and their combination in 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride suggests a broad potential for biological activity beyond MCHR1 antagonism[19][20][21][22]. Derivatives of these scaffolds have been reported to interact with a variety of targets, including other GPCRs, ion channels, and enzymes. Therefore, comprehensive pharmacological profiling of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride and its derivatives is warranted to uncover novel therapeutic applications.
Future research should focus on:
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Direct Pharmacological Characterization: Performing broad receptor screening to identify the primary targets of 3-Piperidinyl(1-pyrrolidinyl)methanone hydrochloride itself.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of derivatives to understand the structural requirements for activity at MCHR1 and other potential targets.
-
In Vivo Efficacy Studies: Evaluating promising MCHR1 antagonists derived from this scaffold in animal models of obesity and metabolic disease.
References
-
Bencze, Z., et al. (2018). Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1). ResearchGate. [Link]
-
Bradley, S. J., et al. (2002). Melanin-concentrating Hormone Activates Signaling Pathways in 3T3-L1 Adipocytes. Journal of Biological Chemistry. [Link]
-
Pissios, P., et al. (2003). Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways. Endocrinology. [Link]
-
Saito, Y., & Maratos-Flier, E. (2012). Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications. Frontiers in Endocrinology. [Link]
-
Pissios, P., et al. (2003). Melanin-Concentrating Hormone Receptor 1 Activates Extracellular Signal-Regulated Kinase and Synergizes with Gs-Coupled Pathways. Endocrinology. [Link]
-
Naseem, H., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. [Link]
-
Kasai, M., et al. (2012). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British Journal of Pharmacology. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human MCHR1 Gi Cell-Based Assay Kit (CHO-K1). Eurofins DiscoverX. [Link]
-
Padayachee, T. (2016). Pharmacological screening of synthetic piperidine derivatives. Durban University of Technology Open Scholar. [Link]
-
Eurofins Discovery. (n.d.). MCH1 Human Melanin-Concentrating Hormone GPCR Cell Based Antagonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]
-
Moorthy, H. (2012). Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. Medicinal Chemistry. [Link]
-
Vasilev, V. P., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
Borowsky, B., et al. (2009). Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Kim, H., et al. (2022). Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. International Journal of Molecular Sciences. [Link]
-
Wang, Y., et al. (2024). Structural insights into physiological activation and antagonism of melanin-concentrating hormone receptor MCHR1. Nature Communications. [Link]
-
Li, A., et al. (2023). Whole-cell radioligand saturation binding. Protocols.io. [Link]
-
Mouledous, L., et al. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. International Journal of Molecular Sciences. [Link]
-
Deuther-Conrad, W., et al. (2019). In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Frontiers in Endocrinology. [Link]
-
Mouledous, L., et al. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. MDPI. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
Macci, R., et al. (2007). Aminoquinoline melanin-concentrating hormone 1-receptor (MCH1-R) antagonists. Current Topics in Medicinal Chemistry. [Link]
-
Kim, N., et al. (2006). Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Jones, C. K., et al. (2021). Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. Melanin-concentrating hormone receptor 1 activates extracellular signal-regulated kinase and synergizes with G(s)-coupled pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Whole-cell radioligand saturation binding [protocols.io]
- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 6. Frontiers | Regulated Control of Melanin-Concentrating Hormone Receptor 1 through Posttranslational Modifications [frontiersin.org]
- 7. MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Melanin-concentrating hormone activates signaling pathways in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. biophysics-reports.org [biophysics-reports.org]
- 15. Optimization of 2-piperidin-4-yl-acetamides as melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Designing out hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of substituted 4-aminopiperidines and 3-aminopyrrolidines as potent MCH-R1 antagonists for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. tandfonline.com [tandfonline.com]
- 20. ijnrd.org [ijnrd.org]
- 21. [PDF] Pharmacological screening of synthetic piperidine derivatives | Semantic Scholar [semanticscholar.org]
- 22. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
